

Spectroscopic Analysis of Isoindolin-5-ol: A Technical Guide

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Compound of Interest

Compound Name: *Isoindolin-5-ol*

Cat. No.: *B105855*

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This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the chemical structure of **Isoindolin-5-ol**. While specific experimental data for **Isoindolin-5-ol** is not readily available in public databases as of this writing, this document outlines the standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that would be employed for its structural elucidation.

Spectroscopic Data Summary

The following tables are presented as a template for the expected spectroscopic data for **Isoindolin-5-ol**. The values provided are illustrative placeholders and should be replaced with experimental data once obtained.

Table 1: ^1H NMR Spectroscopic Data for **Isoindolin-5-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
[Example: 7.0-7.2]	[m]	-	[3H]	[Aromatic CH]
[Example: 4.9]	[s]	-	[1H]	[OH]
[Example: 4.5]	[s]	-	[4H]	[CH ₂]
[Example: 2.5]	[s]	-	[1H]	[NH]

Table 2: ¹³C NMR Spectroscopic Data for Isoindolin-5-ol

Chemical Shift (δ) ppm	Assignment
[Example: 155.0]	[C-OH]
[Example: 140.0]	[Aromatic C]
[Example: 125.0]	[Aromatic CH]
[Example: 115.0]	[Aromatic CH]
[Example: 55.0]	[CH ₂]

Table 3: IR Spectroscopic Data for Isoindolin-5-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
[Example: 3400-3200]	[Broad, Strong]	[O-H, N-H stretch]
[Example: 3100-3000]	[Medium]	[Aromatic C-H stretch]
[Example: 2950-2850]	[Medium]	[Aliphatic C-H stretch]
[Example: 1600-1450]	[Medium-Strong]	[C=C aromatic ring stretch]
[Example: 1250]	[Strong]	[C-O stretch]
[Example: 1200]	[Medium]	[C-N stretch]

Table 4: Mass Spectrometry Data for **Isoindolin-5-ol**

m/z	Relative Intensity (%)	Assignment
[Example: 135.16]	[1]	[M ⁺ , Molecular Ion]
[Example: 118.1]	[High]	[[M-OH] ⁺]
[Example: 106.1]	[Medium]	[[M-CH ₂ NH] ⁺]
[Example: 91.1]	[Medium]	[Fragment]
[Example: 77.1]	[Medium]	[Fragment]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[\[2\]](#)

- **Sample Preparation:** Dissolve 5-10 mg of the purified **Isoindolin-5-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[3\]](#) The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[\[4\]](#)
- **¹H NMR Acquisition:** The ¹H NMR spectrum is acquired to determine the number of different types of protons and their connectivity. Standard parameters on a 400 or 500 MHz spectrometer are typically used.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.[\[2\]](#) DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]

- Sample Preparation (Solid Sample):
 - KBr Pellet Method: A small amount of **Isoindolin-5-ol** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).[6][7] The mixture is then pressed under high pressure to form a transparent pellet.
 - Thin Solid Film Method: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[8] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]
- IR Spectrum Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is taken and automatically subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

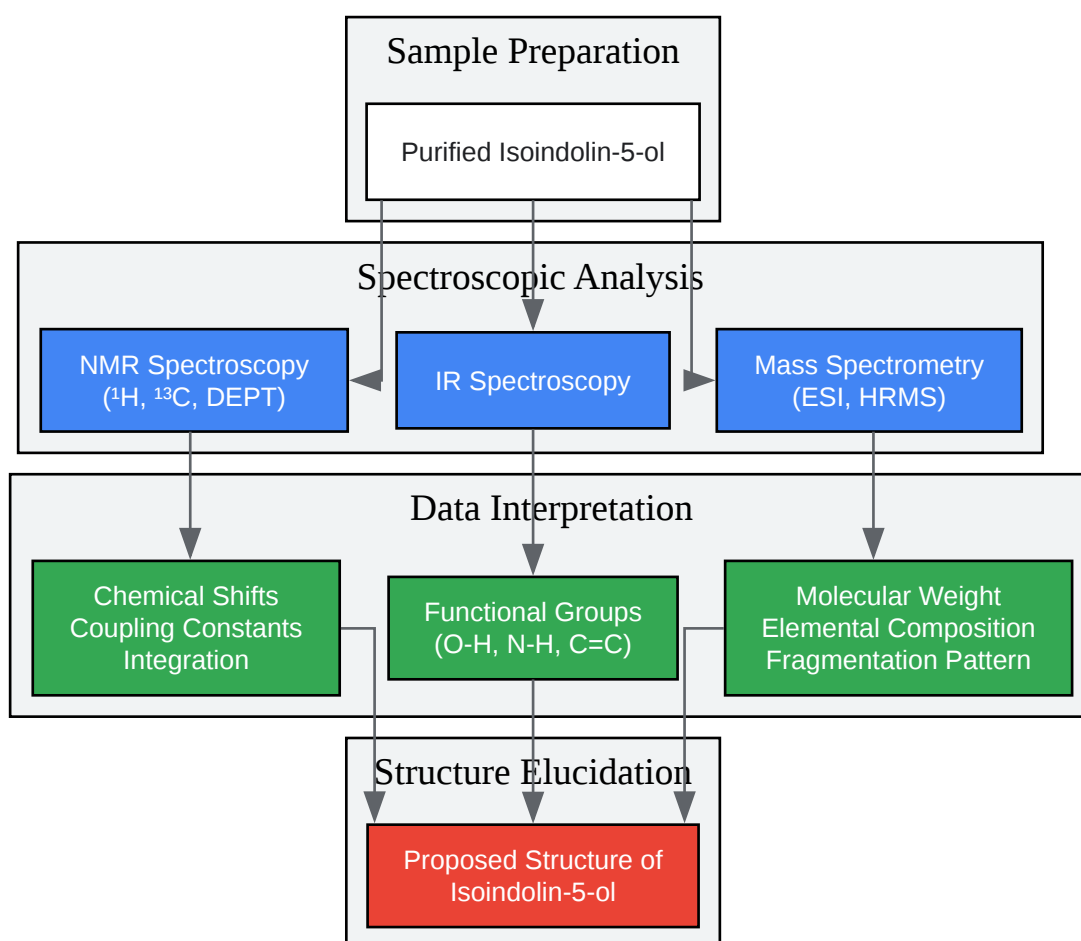
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.[9]

- Sample Preparation: The sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range.
- MS Acquisition:
 - Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is commonly used for polar molecules like **Isoindolin-5-ol** to generate the molecular ion with minimal fragmentation.[9]
 - Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Isoindolin-5-ol**.



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General workflow for spectroscopic analysis.

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